

# E235 Natamycin: A Technical Guide to its Discovery, Origin, and Biosynthesis

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#### **Abstract**

Natamycin (**E235**), a polyene macrolide antibiotic, is a pivotal agent in both the food preservation and pharmaceutical sectors due to its potent and broad-spectrum antifungal activity. This technical guide provides an in-depth exploration of the discovery and origin of natamycin, detailing its isolation from Streptomyces natalensis. The guide elucidates the intricate biosynthetic pathway of natamycin, from the genetic architecture of the biosynthetic gene cluster to the enzymatic steps involved in its synthesis. Furthermore, it delves into the complex regulatory networks that govern its production. This document synthesizes current scientific knowledge, presenting quantitative data on natamycin's antifungal efficacy and production yields, detailed experimental protocols for key research methodologies, and visual representations of the biosynthetic and regulatory pathways to facilitate a deeper understanding and foster further research and development.

## **Discovery and Origin**

Natamycin was first isolated in 1955 by scientists at Gist-brocades research laboratories from the fermentation broth of a soil bacterium.[1] The soil sample was collected near Pietermaritzburg in the Natal province of South Africa, which led to the producing microorganism being named Streptomyces natalensis.[1][2] Initially, the antibiotic was named "pimaricin" in honor of the city of its origin.[2] Subsequently, the World Health Organization (WHO) mandated that antibiotics produced by Streptomyces species should end with the suffix



"-mycin," leading to its renaming as natamycin, a reference to the producing organism, S. natalensis.[1] Interestingly, another antibiotic named "tennecetin," isolated from Streptomyces chattanoogensis in Tennessee, was later found to be identical to natamycin.[1] In 1978, natamycin was approved for medical use in the United States.[3]

The primary producing organism of natamycin is Streptomyces natalensis, a filamentous, soil-dwelling bacterium belonging to the genus Streptomyces. This genus is renowned for its prolific production of a wide array of secondary metabolites, including many clinically important antibiotics. While S. natalensis is the original and a principal producer, other species such as Streptomyces chattanoogensis, Streptomyces gilvosporeus, and Streptomyces lydicus have also been identified as natamycin producers.[2][4]

## Quantitative Data Antifungal Efficacy of Natamycin

Natamycin exhibits potent antifungal activity against a broad spectrum of yeasts and molds. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that completely inhibits visible growth of a microorganism.

Fungal Species	Minimum Inhibitory Concentration (MIC) (μg/mL)
Molds	0.5 - 6.0
Yeasts	1.0 - 5.0
Aspergillus flavus	32.0 - 64.0
Fusarium species	≤ 32.0

Data compiled from various sources.[4][5]

### **Natamycin Production Yields**

The industrial production of natamycin is achieved through submerged aerobic fermentation of selected Streptomyces strains. The yield of natamycin can vary significantly depending on the strain, fermentation conditions, and nutritional factors.



Streptomyces Strain	Fermentation Conditions	Natamycin Yield (g/L)
S. natalensis HW-2	L-Valine feeding	2.02
S. gilvosporeus AG-glnR	Fed-batch fermentation in 5L fermenter	11.50
S. gilvosporeus	Optimized shake flask	5.85
S. gilvosporeus GR2-P3	Fed-batch fermentation in 5L fermenter	12.2
S. natalensis	Intermittent glucose feeding	2.49

Data compiled from various sources.[1][6][7][8][9]

## Experimental Protocols Isolation of Streptomyces natalensis from Soil

This protocol outlines a general method for the isolation of Streptomyces species from soil samples.

- Sample Collection and Pre-treatment:
  - Collect soil samples from a depth of 2-6 cm using a sterile scoop.[10]
  - Air-dry the soil sample at 40°C for 24 hours and crush it using a sterile mortar and pestle.
     [10]
  - To reduce the number of non-spore-forming bacteria, pre-heat the soil sample at 55°C for 5 minutes.[4]
- Serial Dilution and Plating:
  - $\circ$  Suspend 1 gram of the pre-treated soil in 9 mL of sterile water and perform serial dilutions up to  $10^{-4}$ .[4]
  - Plate 0.1 mL of the final dilution onto Actinomycete Isolation Agar or Starch Casein Agar
     supplemented with antifungal agents like cycloheximide (50 mg/L) to inhibit fungal growth.



#### [10][11]

- Incubation and Colony Selection:
  - Incubate the plates at 28-30°C for 7-9 days.[4]
  - Examine the plates for typical Streptomyces colonies, which are often small, round, opaque, compact, and may be pigmented with a chalky appearance due to aerial mycelium.[4]
- Purification and Identification:
  - Subculture individual colonies onto fresh agar plates to obtain pure cultures.
  - Characterize the isolates based on morphological features (spore mass color, reverse side pigment, mycelium formation), microscopic examination, and molecular techniques such as 16S rRNA gene sequencing for species identification.[10]

### **Fermentation for Natamycin Production**

This protocol describes a typical batch fermentation process for natamycin production.

- Inoculum Preparation:
  - Prepare a spore suspension of S. natalensis from a mature agar culture.
  - Inoculate a seed culture medium (e.g., Tryptic Soy Broth) with the spore suspension.
  - Incubate the seed culture at 28-30°C with shaking at 180-220 rpm for approximately 48 hours.
- Production Fermentation:
  - Inoculate the production fermentation medium with 2-10% (v/v) of the seed culture. A
    typical production medium contains a carbon source (e.g., glucose 40 g/L), a nitrogen
    source (e.g., soya peptone 20 g/L and yeast extract 5 g/L), and has an initial pH of 7.0.



- Carry out the fermentation in a shake flask or a bioreactor at 26-30°C with agitation (e.g., 220 rpm) for 84 to 120 hours.
- Maintain the pH of the medium between 6.0 and 8.0.
- Ensure adequate aeration to support the aerobic fermentation process.
- Monitoring:
  - Periodically take samples to measure biomass (dry cell weight) and natamycin concentration using methods like HPLC.

## **Extraction and Purification of Natamycin**

This protocol outlines a method for the extraction and purification of natamycin from the fermentation broth.

- Initial Separation:
  - Adjust the pH of the fermentation broth to 5.0-6.5 with an acid (e.g., hydrochloric acid).[12]
  - Filter or centrifuge the broth to separate the mycelium and natamycin crystals from the liquid phase.[12]
- · Washing and Solubilization:
  - Wash the collected solid with water and centrifuge again to collect the solid pellet.[12]
  - To solubilize the natamycin, adjust the pH of the broth to above 10 with a base (e.g., sodium hydroxide) and add a water-miscible solvent such as isopropanol.[13][14]
- Purification:
  - Remove the insoluble solids (mycelium) from the pH-adjusted broth by filtration or centrifugation.[13]
  - Lower the pH of the filtrate to a range of 5.0-6.5 with an acid to precipitate the natamycin.
     [12][13]



- Allow the natamycin to crystallize for 1-2 hours.[13]
- Final Product Recovery:
  - Collect the crystalline natamycin by filtration.
  - Wash the crystals with water and then dry them to obtain the final product.[13]

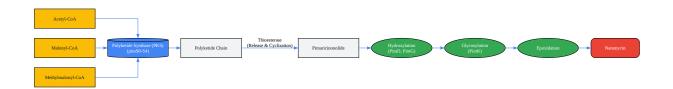
## **Biosynthesis of Natamycin**

The biosynthesis of natamycin is a complex process orchestrated by a large polyketide synthase (PKS) system and a series of tailoring enzymes, all encoded within a dedicated biosynthetic gene cluster (BGC), often referred to as the pim cluster.

The process can be divided into three main stages:

- Initiation and Elongation: The biosynthesis begins with an acetyl-CoA starter unit, followed by the sequential addition of malonyl-CoA and methylmalonyl-CoA extender units by a modular Type I PKS (encoded by pimS0-S4).[3]
- Polyketide Chain Release and Macrolactonization: Once the polyketide chain is fully assembled, a thioesterase domain catalyzes its release and intramolecular cyclization to form the macrolactone ring, creating the intermediate pimaricinonolide.[3]
- Post-PKS Tailoring Reactions: The pimaricinonolide undergoes a series of modifications by tailoring enzymes to yield the final natamycin molecule. These modifications include:
  - Hydroxylation: Catalyzed by P450 monooxygenases such as PimD and PimG.[3]
  - Glycosylation: Attachment of a mycosamine sugar moiety, synthesized by enzymes like
     PimC, via the glycosyltransferase PimK.[3]
  - Epoxidation: Formation of an epoxide ring on the polyene chain.





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Core steps in the biosynthesis of natamycin.

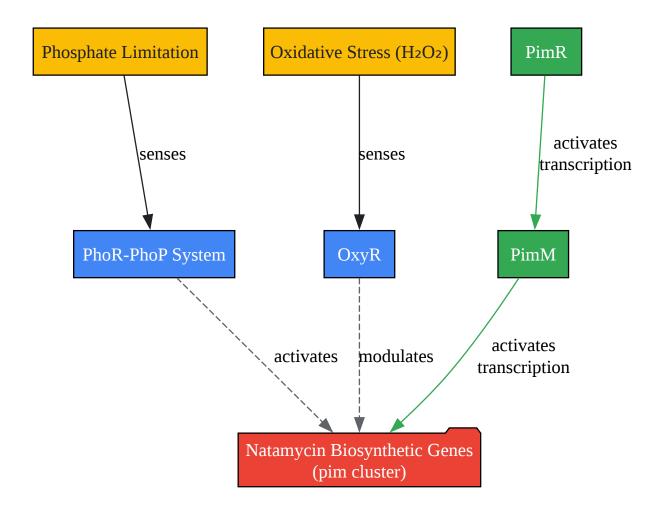
## **Regulatory Network of Natamycin Biosynthesis**

The production of natamycin is tightly regulated by a hierarchical network of regulatory proteins that respond to various physiological and environmental signals. This network includes both cluster-situated regulators and global regulators.

- Cluster-Situated Regulators: The pim gene cluster contains its own pathway-specific
  transcriptional regulators, primarily PimR and PimM. PimR acts as a primary activator,
  binding to the promoter of pimM and activating its transcription. PimM, in turn, is a
  transcriptional activator that directly binds to the promoters of several structural genes within
  the pim cluster, switching on the biosynthesis of natamycin.[15][16]
- Global Regulatory Mechanisms:
  - Phosphate Limitation: The two-component system PhoR-PhoP is a key global regulator.
     Under phosphate-limiting conditions, the sensor kinase PhoR phosphorylates the response regulator PhoP. Phosphorylated PhoP then activates the expression of the natamycin biosynthetic genes, suggesting an indirect regulatory mechanism.[3][15]



Oxidative Stress: There is evidence that natamycin biosynthesis is linked to the cellular response to oxidative stress. The cholesterol oxidase PimE, encoded within the gene cluster, is thought to generate hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>). This H<sub>2</sub>O<sub>2</sub> can be sensed by the global regulator OxyR, which then modulates the expression of natamycin biosynthetic genes.[3][17]



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Regulatory network of natamycin biosynthesis.

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